molecular formula C26H32FN3O3S B2588690 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932500-07-7

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Cat. No. B2588690
CAS RN: 932500-07-7
M. Wt: 485.62
InChI Key: POOKUJGSJNGFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through a metal-free C-3 chalcogenation process . This operationally simple reaction proceeds under mild conditions and can be executed on a gram scale .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Scientific Research Applications

Anti-Epileptic Properties

GM-90432 has been identified as a novel anti-epileptic agent. Studies using chemically- or genetically-induced epileptic zebrafish and mouse models demonstrated its efficacy . Specifically, GM-90432 effectively improved PTZ-induced epileptic behaviors. Neurochemical profiling revealed alterations in neurotransmitter levels, including upregulation of 5-hydroxytryptamine (5-HT), dihydrotestosterone, progesterone, and allopregnanolone, and downregulation of normetanephrine, gamma-aminobutyric acid (GABA), and cortisol in brain tissue. Additionally, GM-90432 exhibited protective effects against oxidative stress and zebrafish death, suggesting biphasic neuroprotective mechanisms .

Metabolic Alterations and Neurosteroids

GM-90432’s impact on metabolic pathways and neurosteroid levels is noteworthy. It influences the synthesis and regulation of neurosteroids, which play crucial roles in neuronal excitability and seizure control. Further investigations into its effects on specific neurosteroids could provide insights into novel anti-seizure mechanisms .

Pharmacokinetics Evaluation

Understanding GM-90432’s pharmacokinetics is essential for its clinical application. Evaluating its absorption, distribution, metabolism, and excretion will guide dosing regimens and therapeutic strategies. Studies assessing its bioavailability, half-life, and tissue distribution are crucial for optimizing its use as an anti-seizure agent .

Structural Insights

The crystal structure of GM-90432 provides valuable information for drug design. Investigating its electronic and spatial properties can guide modifications to enhance efficacy and minimize side effects. Structural studies also aid in predicting binding interactions with target proteins, contributing to rational drug development .

Neurotransmitter Modulation

GM-90432’s impact on neurotransmitter systems warrants further exploration. Investigating its effects on serotonin, GABA, and other neurotransmitters could reveal additional therapeutic applications beyond epilepsy. Neurotransmitter modulation plays a pivotal role in various neurological disorders, making this avenue of research promising .

Neuroprotective Mechanisms

Elucidating GM-90432’s neuroprotective mechanisms is crucial. Its scavenging of reactive oxygen species and anti-epileptic activities highlight its potential for preventing neuronal damage. Further studies could uncover additional pathways involved in neuroprotection, leading to innovative drug discovery .

properties

IUPAC Name

4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-2-3-4-13-28-24(31)20-10-8-18(9-11-20)16-30-25(32)23-22(12-14-34-23)29(26(30)33)17-19-6-5-7-21(27)15-19/h5-7,12,14-15,18,20H,2-4,8-11,13,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOKUJGSJNGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.